molecular formula C17H16N2O3 B2933450 2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 736949-03-4

2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No. B2933450
CAS RN: 736949-03-4
M. Wt: 296.326
InChI Key: JIVABGGYCQYCOU-UHFFFAOYSA-N
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Description

“2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H16N2O3 . It is a phenyl-conjugated Oligoene dye .


Molecular Structure Analysis

The structure of this compound was confirmed by 1H NMR and 13C NMR spectrum . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.2 . It is a solid at room temperature and has a melting point of 235-237 degrees Celsius . The InChI code for this compound is 1S/C11H9NO3/c1-15-10-4-2-8 (3-5-10)6-9 (7-12)11 (13)14/h2-6H,1H3, (H,13,14)/b9-6- .

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : The compound has been synthesized through various methods. For instance, Kotteswaran et al. (2016) discussed synthesizing a similar compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, via condensation followed by purification using column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
  • Chemical Properties : Studies have focused on understanding the electronic and thermal properties of these compounds. The work by Kotteswaran et al. (2016) includes analyses using Nuclear Magnetic Resonance and Fourier Transform Infrared studies, revealing detailed structural insights (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Applications in Organic Synthesis

Photophysical and Electrochemical Studies

  • Electronic and Optical Properties : Pimenova et al. (2003) synthesized a compound with a similar structure and investigated its reactions, leading to insights into its electronic properties and potential applications in fields like optoelectronics (Pimenova, Krasnych, Goun, & Miles, 2003).

Potential in Material Science

  • Liquid Crystalline Properties : Kong and Tang (1998) synthesized liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, indicating the utility of such compounds in advanced material science applications (Kong & Tang, 1998).

Molecular Engineering

Safety and Hazards

This compound is classified as a combustible solid . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-4-6-16(22-3)7-5-15/h4-9H,1-3H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVABGGYCQYCOU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

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